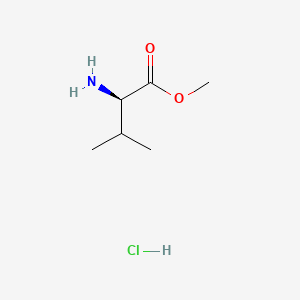

D-Valine methyl ester hydrochloride

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of D-Valine methyl ester hydrochloride typically involves the esterification of D-Valine with methanol in the presence of a catalyst such as thionyl chloride . The reaction is carried out under controlled temperature conditions, usually between -8°C and 10°C, followed by heating and refluxing at 60-70°C for several hours .

Industrial Production Methods: Industrial production methods for this compound may include chemical synthesis, fermentation, and enzymatic methods . These methods are chosen based on the desired purity, yield, and economic considerations.

Analyse Des Réactions Chimiques

Types of Reactions: D-Valine methyl ester hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Pharmaceutical Development

Role as a Building Block

D-Valine methyl ester hydrochloride serves as a critical building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural similarity to amino acids allows it to be integrated into various drug formulations, enhancing pharmacokinetic properties and efficacy .

Case Studies

Recent studies have demonstrated its effectiveness in creating peptide-based drugs. For instance, research involving cyclodepsipeptide synthesis utilized this compound as a precursor in the macrolactonization process, yielding significant compounds with therapeutic potential .

Peptide Synthesis

Enhancing Coupling Reactions

In peptide synthesis, this compound is employed to improve the efficiency of peptide coupling reactions. This compound facilitates the formation of peptide bonds, which are essential for constructing biologically active peptides used in drug formulation and biological research .

Comparative Analysis

A comparative study between this compound and other valine derivatives highlighted its unique chiral structure's influence on biological activity. Variations in chirality significantly affect the binding affinity and biological responses of synthesized peptides .

Biochemical Research

Studying Metabolic Pathways

Researchers utilize this compound to investigate metabolic pathways and protein interactions. Its ability to undergo hydrolysis in biological systems releases D-valine, which can then engage in further biochemical interactions, providing insights into cellular functions and disease mechanisms .

Enzymatic Activity Insights

Studies have indicated that this compound may enhance the activity of specific enzymes involved in metabolic processes. For example, it has been shown to act as a substrate or inhibitor in enzymatic reactions, influencing enzyme kinetics and providing valuable data for metabolic research .

Food Industry

Flavoring Agent and Nutritional Supplement

this compound is explored in the food industry as a flavoring agent and nutritional supplement. Its incorporation into food products can enhance flavor profiles and contribute nutritional benefits, making it a versatile ingredient for food manufacturers .

Cosmetic Formulations

Potential Benefits in Skin Care

In cosmetic applications, this compound is investigated for its moisturizing and anti-aging properties. Its structural characteristics allow it to interact beneficially with skin components, potentially improving skin hydration and elasticity .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Building block for drug synthesis targeting neurological disorders | Enhances pharmacokinetic properties |

| Peptide Synthesis | Improves efficiency of peptide coupling reactions | Facilitates formation of biologically active peptides |

| Biochemical Research | Studies metabolic pathways and protein interactions | Provides insights into cellular functions |

| Food Industry | Used as a flavoring agent or nutritional supplement | Enhances flavor profiles and nutritional value |

| Cosmetic Formulations | Explored for moisturizing and anti-aging benefits | Potentially improves skin hydration and elasticity |

Mécanisme D'action

Comparaison Avec Des Composés Similaires

- L-Valine methyl ester hydrochloride

- L-Alanine methyl ester hydrochloride

- L-Leucine methyl ester hydrochloride

- L-Phenylalanine methyl ester hydrochloride

Uniqueness: D-Valine methyl ester hydrochloride is unique due to its specific stereochemistry (D-isomer) and its applications in peptide synthesis and other specialized chemical processes .

Activité Biologique

D-Valine methyl ester hydrochloride (CAS No. 7146-15-8) is a chiral amino acid derivative that has garnered attention for its biological activities and potential applications in medicinal chemistry. This compound, characterized by its molecular formula and a molecular weight of approximately 167.64 g/mol, exhibits unique properties due to its structural features, including a methyl ester group and a chiral center.

- Molecular Formula :

- Molecular Weight : 167.64 g/mol

- Melting Point : Approximately 170 °C (decomposes)

- Appearance : White crystalline powder

- Purity : ≥99%

This compound's biological activity primarily arises from its ability to interact with various biological targets, including enzymes and receptors. The compound can undergo hydrolysis in biological systems, releasing D-valine, which may then engage in further biochemical interactions.

Interaction with Enzymes

The presence of the methyl ester group allows for hydrogen bonding and hydrophobic interactions with enzyme active sites. This can modulate enzymatic activity, making this compound a potential substrate or inhibitor in enzymatic reactions. Studies suggest that the compound may influence enzyme kinetics, although specific kinetic parameters remain to be fully elucidated .

Biological Applications

This compound has shown promise in several areas:

- Medicinal Chemistry : Its chiral nature allows for the development of enantiomerically pure drugs that can have distinct pharmacological profiles.

- Biochemical Research : As a substrate or inhibitor, it can be used to study enzyme mechanisms and pathways in metabolic processes.

- Potential Therapeutics : The compound may have applications in treating conditions related to amino acid metabolism or as a building block for more complex pharmaceutical compounds.

Study on Enzymatic Activity

A recent study investigated the effects of this compound on specific enzymes involved in metabolic pathways. The findings indicated that the compound could enhance the activity of certain dehydrogenases, suggesting its role as a biochemical enhancer .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted between this compound and other valine derivatives. The results highlighted significant differences in biological activity based on structural modifications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | D-Valine derivative with methyl ester | Chiral structure influencing activity |

| N-Benzyl-D-valine methyl ester hydrochloride | Benzyl group addition | Enhanced hydrophobicity affecting binding |

| L-Valine methyl ester hydrochloride | L-Valine derivative | Non-chiral; different biological properties |

This table illustrates how variations in chirality and substituent groups can significantly influence the biological activity and applications of these compounds .

Propriétés

IUPAC Name |

methyl (2R)-2-amino-3-methylbutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4(2)5(7)6(8)9-3;/h4-5H,7H2,1-3H3;1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUGLDBMQKZTXPW-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221673 | |

| Record name | Methyl D-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7146-15-8 | |

| Record name | D-Valine, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7146-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl D-valinate hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007146158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl D-valinate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl D-valinate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.